N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Catalog No.
S739208
CAS No.
150812-21-8
M.F
C13H12FN3O2
M. Wt
261.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

CAS Number

150812-21-8

Product Name

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

IUPAC Name

4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2

InChI Key

XTDZJOIEYRRRGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F

Synonyms

2-Amino-5-[(4-fluorobenzyl)amino]-1-nitrobenzene

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F

FBNDA, also known as 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine, is a synthetic organic compound with various applications in scientific research, particularly in biochemistry, pharmacology, and medicinal chemistry []. Here's a breakdown of its specific research uses:

Synthesis of Functional Molecules

  • Dispirocyclotriphosphazene Derivatives

    FBNDA serves as a key building block in the synthesis of dispirocyclotriphosphazene derivatives. These molecules possess intriguing structural and stereogenic properties, along with the ability to interact with DNA []. Studies have shown that these FBNDA-derived compounds can alter the mobility and intensity of DNA forms, and in some cases, even induce double-strand breaks [].

  • Cd(II) Schiff-base Macrocyclic Complexes

    FBNDA plays a role in the creation of Cd(II) Schiff-base macrocyclic complexes. These complexes are interesting for their unique structure and spectroscopic properties, making them valuable in the field of coordination chemistry [].

  • Redox-active Polyimides for OLEDs

    FBNDA finds use as a monomer in the synthesis of redox-active polyimides containing unsymmetrical and noncoplanar carbazole units. These polyimides exhibit high-lying HOMO levels and possess the ability to emit blue light []. This characteristic makes them potential candidates for use as hole transporting materials in Organic Light Emitting Diodes (OLEDs) [].

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a chemical compound with the molecular formula C₁₃H₁₂F N₃O₂ and a molecular weight of approximately 261.25 g/mol. This compound features a benzene ring that is substituted with both a fluorobenzyl group and a nitro group, contributing to its unique structural and functional properties. The presence of these substituents allows for diverse chemical reactivity and potential applications in various scientific fields, including medicinal chemistry and materials science .

  • Oxidation: The nitro group can be reduced to an amine under specific conditions.
  • Reduction: The nitro group can be converted to an amine using reducing agents such as hydrogen gas or sodium borohydride.
  • Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride is typically employed.
  • Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions .

Major Products Formed

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Production of corresponding amines.
  • Substitution: Generation of various substituted benzene derivatives .

Research indicates that N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine exhibits potential biological activities, particularly in the fields of antibacterial and anticancer research. Its unique structure allows it to act as a biochemical probe, facilitating investigations into various biological processes. Additionally, it has been explored for its role as an intermediate in the synthesis of retigabine, a drug known for its anticonvulsant properties .

Synthetic Routes

The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine typically involves:

  • Nitration: Starting with 1,4-diaminobenzene, nitration leads to the formation of 3-nitro-1,4-diaminobenzene.
  • Fluorobenzyl Group Introduction: This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, similar synthetic routes may be employed but optimized for larger-scale production. Techniques such as continuous flow reactors and advanced purification methods enhance yield and purity while minimizing environmental impact .

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine serves multiple purposes across various fields:

  • Medicinal Chemistry: As a precursor in the synthesis of pharmacologically active compounds like retigabine.
  • Chemical Research: Utilized as a building block for more complex organic molecules.
  • Materials Science: Investigated for its potential in developing advanced materials due to its unique chemical properties .

Studies have indicated that N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine interacts with various biological targets, suggesting potential therapeutic applications. Its role as an intermediate in synthesizing retigabine highlights its significance in modulating potassium channels, which are crucial for neuronal activity. Further research into its interactions could unveil new therapeutic avenues and enhance understanding of its biological mechanisms .

Similar Compounds

Compound NameSimilarity Index
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine1.00
N-(4-Fluorobenzyl)-2-nitroaniline0.96
N-Benzyl-5-fluoro-2-nitroaniline0.94
N-(4-Aminobenzyl)-2-nitroaniline0.85

Uniqueness

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is distinguished by its specific substitution pattern involving both a nitro group and a fluorobenzyl moiety on different positions of the benzene ring. This configuration imparts unique chemical reactivity and biological properties compared to similar compounds, making it particularly valuable in medicinal chemistry and materials science .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-[(4-fluorobenzyl)amino]-1-nitrobenzene

Dates

Last modified: 08-15-2023

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